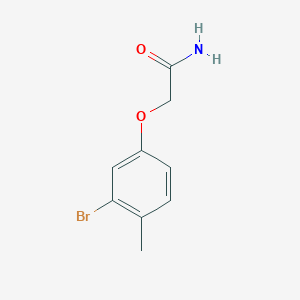

2-(3-Bromo-4-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

2-(3-bromo-4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTRTSWKBSNBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenoxy)acetamide typically involves the reaction of 3-bromo-4-methylphenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for 2-(3-Bromo-4-methylphenoxy)acetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyacetamides.

Oxidation: Formation of 2-(3-bromo-4-methylphenoxy)acetic acid or 2-(3-bromo-4-methylphenoxy)acetaldehyde.

Reduction: Formation of 2-(3-bromo-4-methylphenoxy)ethylamine.

Scientific Research Applications

2-(3-Bromo-4-methylphenoxy)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

- 3-Bromo-4-methyl vs. 4-Bromo-2-methyl : The target compound’s substituents (3-Br, 4-CH₃) create a distinct electronic profile compared to analogs like 2-(4-bromo-2-methylphenyl)acetamide . The para-methyl group in the target may donate electrons weakly, while the meta-bromine exerts an electron-withdrawing effect, influencing reactivity and binding interactions.

- Chlorine vs.

Functional Group Modifications

- Sulfonyl and Sulfonamide Additions : Compounds such as those in and incorporate sulfonyl or sulfonamide groups, which enhance hydrogen-bonding capacity and target specificity but increase molecular weight and reduce bioavailability.

- Hydroxyl vs. Methyl Groups : The hydroxyl group in 2-(3-chloro-4-hydroxyphenyl)acetamide improves water solubility but introduces metabolic instability, whereas the methyl group in the target compound balances lipophilicity and metabolic resistance.

Biological Activity

2-(3-Bromo-4-methylphenoxy)acetamide is a phenoxyacetamide derivative with notable biological activities. This compound has attracted attention due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and comparative analyses with related compounds.

1. Anticancer Properties

Research indicates that phenoxyacetamides, including 2-(3-Bromo-4-methylphenoxy)acetamide, exhibit anticancer properties . Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, in vitro assays showed that at concentrations of , it reduced cell viability by approximately 50% in human breast cancer cells (MCF-7) .

Case Study:

A study published in a peer-reviewed journal investigated the effects of 2-(3-Bromo-4-methylphenoxy)acetamide on colorectal cancer cells. The results indicated that the compound inhibited cell proliferation and induced cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . Preliminary studies suggest that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, it showed notable efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at .

Comparative Analysis with Related Compounds

To understand the unique properties of 2-(3-Bromo-4-methylphenoxy)acetamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Nitrophenoxy)acetamide | Nitro group instead of bromine | Strong anti-inflammatory effects |

| N-(3-Fluorophenyl)acetamide | Fluorine atom present | Different pharmacokinetic properties |

| 2-(4-Chlorophenoxy)acetamide | Chlorine instead of bromine | Unique antibacterial activity |

The specific combination of bromine and methyl substitutions on the aromatic ring in 2-(3-Bromo-4-methylphenoxy)acetamide may enhance its biological activity compared to other derivatives .

The mechanism through which 2-(3-Bromo-4-methylphenoxy)acetamide exerts its biological effects is still under investigation. However, initial studies suggest that it may act by disrupting cellular signaling pathways involved in cell proliferation and survival. For example, it has been shown to downregulate the expression of oncogenes associated with tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Bromo-4-methylphenoxy)acetamide, and how can reaction efficiency be optimized?

- Methodology : A base-mediated nucleophilic substitution is a common approach. For example, in analogous acetamide syntheses, 2-chloroacetamide is reacted with a substituted phenol derivative (e.g., 3-bromo-4-methylphenol) in the presence of a weak base like K₂CO₃ in acetonitrile. The reaction is stirred at room temperature for 24 hours, with progress monitored via TLC. Post-reaction, filtration removes excess base, and solvent evaporation yields the crude product, which is purified via recrystallization or column chromatography .

- Optimization : Adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of chloroacetamide to phenol), solvent polarity, and temperature can enhance yield. Kinetic studies via HPLC or GC-MS may identify side reactions (e.g., hydrolysis) requiring mitigation.

Q. What analytical techniques are essential for characterizing the structural integrity of 2-(3-Bromo-4-methylphenoxy)acetamide?

- Core Methods :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., bromine and methyl group positions) and acetamide linkage.

- FTIR : Validates carbonyl (C=O, ~1650 cm⁻¹) and N-H (~3300 cm⁻¹) stretches.

- HRMS : Ensures molecular ion consistency with the formula C₁₀H₁₀BrNO₂ (exact mass: 256.99 g/mol).

- Supplementary Techniques : X-ray crystallography (if crystalline) provides absolute configuration, as demonstrated for structurally related brominated phenylacetic acids .

Q. What safety protocols should be followed when handling 2-(3-Bromo-4-methylphenoxy)acetamide in laboratory settings?

- Handling : Use under fume hoods with nitrile gloves and lab coats. Avoid inhalation or skin contact, as brominated aromatics may exhibit toxicity.

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents.

- Waste Disposal : Neutralize with dilute NaOH before incineration or disposal via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural assignments of brominated acetamide derivatives, such as isomer misidentification?

- Case Study : A prior study misassigned the meta-isomer of 2-(hydroxyphenyl)acetamide sulfate as the ortho-isomer due to incorrect starting material. Correction required:

- HRMS/MS : Differentiated isomers via fragmentation patterns.

- ¹H-NMR : Identified proton coupling constants (e.g., J-values for ortho vs. para substituents).

- Cross-Validation : Synthesize both isomers and compare retention times (HPLC) and spectroscopic data .

Q. What strategies are effective in elucidating the reaction mechanisms involving brominated acetamide intermediates in multi-step syntheses?

- Mechanistic Probes :

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen origins in hydrolysis steps.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediate stability. For example, studies on bromophenyl diazinan-5-ylidene derivatives revealed charge distribution effects on reactivity .

Q. How can computational modeling (e.g., DFT) complement experimental data in predicting the reactivity of 2-(3-Bromo-4-methylphenoxy)acetamide derivatives?

- Applications :

- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Solvent Effects : Simulate solvation energies in polar (acetonitrile) vs. non-polar (toluene) solvents to optimize reaction conditions.

- Docking Studies : For bioactive derivatives, model interactions with target proteins (e.g., enzyme active sites) to prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.